molecular formula C7H7N3 B2841744 1-Methylpyrazolo[3,4-b]pyridine CAS No. 23002-49-5

1-Methylpyrazolo[3,4-b]pyridine

Cat. No.: B2841744
CAS No.: 23002-49-5
M. Wt: 133.154
InChI Key: AZWPZEGGNCFEKN-UHFFFAOYSA-N
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Description

1-Methylpyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C7H7N3. It is a member of the pyrazolopyridine family, which consists of fused pyrazole and pyridine rings.

Preparation Methods

The synthesis of 1-Methylpyrazolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriately substituted pyridines and pyrazoles. For instance, the reaction of 3-methyl-1-phenyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy . Another method involves the annelation of a pyrazole ring onto a suitably substituted pyridine . These reactions typically require specific conditions, such as elevated temperatures and the presence of catalysts, to proceed efficiently.

Chemical Reactions Analysis

1-Methylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole and pyridine rings.

Scientific Research Applications

1-Methylpyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

1-Methylpyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as pyrazolo[1,5-a]pyrimidines. While both classes of compounds share a fused ring structure, they differ in their electronic properties and reactivity. Pyrazolo[1,5-a]pyrimidines, for example, are known for their fluorescence properties and are used in optical applications . In contrast, this compound is primarily studied for its biological activity and potential therapeutic applications.

Similar compounds include:

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-7-6(5-9-10)3-2-4-8-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPZEGGNCFEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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